molecular formula C20H19FN4O3S B2554959 methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate CAS No. 689747-40-8

methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate

Cat. No.: B2554959
CAS No.: 689747-40-8
M. Wt: 414.46
InChI Key: AFQGRIRGKZEQKA-UHFFFAOYSA-N
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Description

Methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a triazole-derived compound featuring a 1,2,4-triazole core substituted with:

  • A benzyl group at position 4,
  • A sulfanyl-linked methyl acetate group at position 3,
  • A 2-fluorophenylformamido-methyl moiety at position 3.

The 1,2,4-triazole scaffold is notable for its structural rigidity, hydrogen-bonding capacity, and metabolic stability, making it a common pharmacophore in medicinal chemistry . The fluorine atom in the 2-fluorophenyl group enhances electronegativity and bioavailability, while the benzyl and acetamide groups contribute to lipophilicity and target binding .

Properties

IUPAC Name

methyl 2-[[4-benzyl-5-[[(2-fluorobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-28-18(26)13-29-20-24-23-17(25(20)12-14-7-3-2-4-8-14)11-22-19(27)15-9-5-6-10-16(15)21/h2-10H,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQGRIRGKZEQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole intermediate.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is incorporated through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the amide bond, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted benzyl or fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its triazole and fluorophenyl moieties.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is likely related to its ability to interact with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorophenyl group can participate in π-π interactions and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Methyl 2-((5-Bromo-4-(4-Cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 18)

  • Key Differences : Bromine at position 5 and a 4-cyclopropylnaphthyl group at position 3.
  • Synthesis : Prepared via cyclization and bromination (80% yield) .
  • Relevance : Demonstrates how bulky aromatic substituents (naphthyl vs. benzyl) and halogenation (Br vs. F) influence synthetic accessibility and steric effects.

Sodium 2-((5-Bromo-4-((4-n-Propylnaphth-1-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Compound 1j)

  • Key Differences : Sodium carboxylate instead of methyl ester and a propylnaphthyl substituent.
  • Activity : Acts as a URAT1 inhibitor (IC₅₀ < 1 µM), highlighting the role of sulfanyl-acetate derivatives in modulating transporter activity .

Ethyl 2-[[4-Benzyl-5-[(Thiophene-2-Carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

  • Key Differences : Thiophene carbonyl group replaces 2-fluorophenylformamido.

Functional Group Modifications

Ester vs. Carboxylic Acid Derivatives

  • Methyl/Acetate (Target Compound) : Improved cell permeability due to ester masking of the carboxylic acid.
  • Sodium Carboxylate (Compound 1j) : Enhanced water solubility but reduced membrane permeability .

Amide vs. Ether Linkages

  • 2-{[4-Benzyl-5-((4-Bromophenoxy)methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-Dimethylphenyl)acetamide Key Differences: Bromophenoxy ether replaces formamido group.

Biological Activity

Methyl 2-[(4-benzyl-5-{[(2-fluorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound belonging to the class of triazole derivatives. Triazoles are recognized for their diverse biological activities, making them significant in medicinal chemistry. The specific compound under discussion exhibits potential therapeutic applications due to its unique structural features and biological interactions.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

\text{IUPAC Name methyl 2 4 benzyl 5 2 fluorophenyl formamido methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate}

Synthetic Route

The synthesis involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and aldehydes or ketones.
  • Introduction of the Benzyl Group : This is performed via nucleophilic substitution with benzyl halides.
  • Attachment of the Fluorophenyl Group : Formed through amide bond creation using coupling reagents.
  • Final Esterification : The carboxylic acid group is esterified with methanol in the presence of an acid catalyst.

The biological activity of this compound is likely mediated by its interaction with various biological targets, including enzymes and receptors. The triazole ring facilitates hydrogen bonding and coordination with metal ions, while the fluorophenyl group enhances hydrophobic interactions. These interactions can modulate protein activities, potentially leading to various pharmacological effects.

Biological Activity

Research indicates that triazole derivatives exhibit a broad spectrum of biological activities:

Activity TypeDescription
Antimicrobial Effective against various bacterial and fungal strains.
Anticancer Demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116.
Anti-inflammatory Potential to reduce inflammation in various models.
Antioxidant Exhibits free radical scavenging properties.
Antidiabetic May enhance insulin sensitivity similar to thiazolidinediones.

Case Studies

  • Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of similar triazole derivatives, compounds demonstrated significant inhibition of cell proliferation in MCF-7 breast cancer cells and HCT-116 colorectal carcinoma cells . The presence of an acetic acid group at specific positions was correlated with enhanced activity.
  • Antimicrobial Studies : Another investigation highlighted the antimicrobial properties of triazole derivatives against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific functional groups:

Compound NameKey Functional GroupsUnique Properties
Methyl 2-[(4-benzyl-5-{[(4-bromophenoxy)methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetate]Bromophenoxy groupEnhanced solubility
Methyl 2-[(4-benzyl-5-{[(4-chlorophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetateChlorophenyl groupIncreased metabolic stability

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